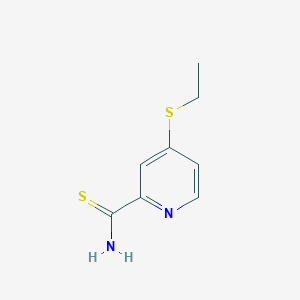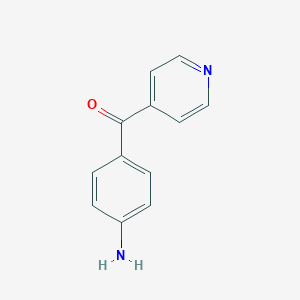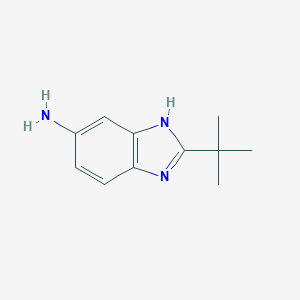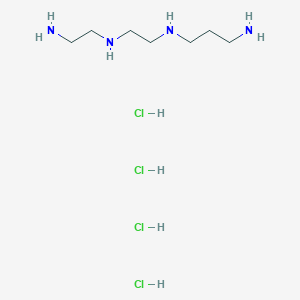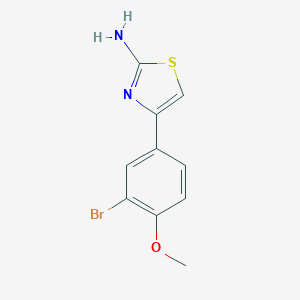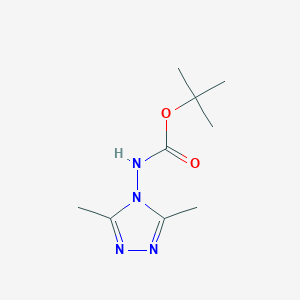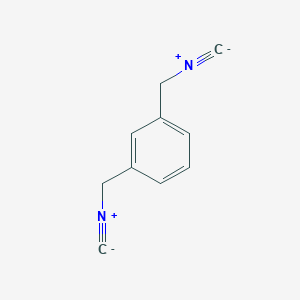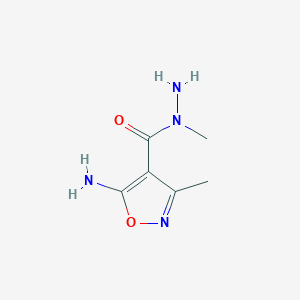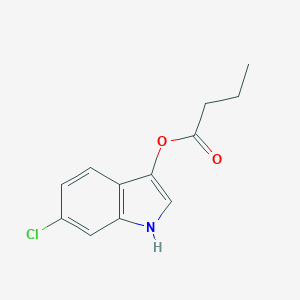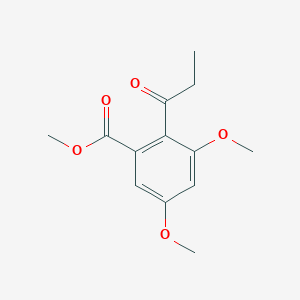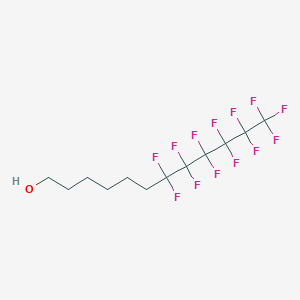
6-(Perfluorohexyl)hexanol
Overview
Description
6-(Perfluorohexyl)hexanol is a fluorinated alcohol with the chemical formula C12H13F13O. This compound is characterized by its unique structure, which includes a perfluorohexyl group attached to a hexanol backbone. The presence of the perfluorohexyl group imparts distinctive properties such as high hydrophobicity and chemical stability, making it valuable in various industrial applications.
Mechanism of Action
Target of Action
6-(Perfluorohexyl)hexanol is a fluorinated pharmaceutical intermediate
Mode of Action
The mode of action of this compound is not well-documented in the available literature. It’s important to note that the interaction of a compound with its targets can lead to various changes at the molecular and cellular level. The specific interactions of this compound with its targets are currently unknown .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound .
Result of Action
The results of a compound’s action can vary widely depending on its targets, mode of action, and the biochemical pathways it affects .
Action Environment
Environmental factors can significantly impact the effectiveness of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Perfluorohexyl)hexanol typically involves the reaction of perfluorohexyl iodide with hexanol under specific conditions. A common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic substitution, where the iodide group is replaced by the hexanol moiety.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to remove impurities and achieve the desired product purity.
Chemical Reactions Analysis
Types of Reactions: 6-(Perfluorohexyl)hexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can convert the hydroxyl group to an alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reactions with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) to form alkyl halides.
Major Products:
Oxidation: Formation of perfluorohexylhexanone or perfluorohexylhexanoic acid.
Reduction: Formation of perfluorohexylhexane.
Substitution: Formation of perfluorohexylhexyl halides.
Scientific Research Applications
6-(Perfluorohexyl)hexanol has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a reagent in organic synthesis.
Biology: Employed in the study of membrane proteins due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the production of coatings, adhesives, and lubricants due to its excellent water and oil repellency.
Comparison with Similar Compounds
- 6-(Perfluorobutyl)hexanol
- 6-(Perfluorooctyl)hexanol
- 6-(Perfluorodecyl)hexanol
Comparison: Compared to its analogs, 6-(Perfluorohexyl)hexanol offers a balance between hydrophobicity and molecular size, making it suitable for a broader range of applications. Its unique properties, such as lower surface tension and higher chemical stability, distinguish it from other fluorinated alcohols.
Properties
IUPAC Name |
7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F13O/c13-7(14,5-3-1-2-4-6-26)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h26H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOIUKBYPXQLLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCO)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F13O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379859 | |
| Record name | 6-(Perfluorohexyl)hexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161981-35-7 | |
| Record name | 6-(Perfluorohexyl)hexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


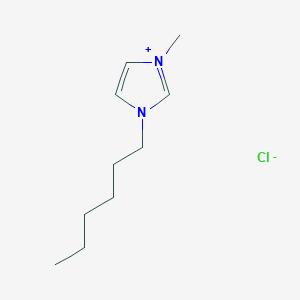
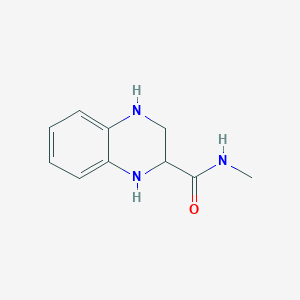
![2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)aniline](/img/structure/B70137.png)
![5H-Cyclohepta[b]pyridin-9-ol,4-ethoxy-6,7,8,9-tetrahydro-(9CI)](/img/structure/B70138.png)
